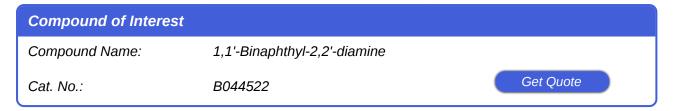




Application Notes and Protocols for BINAM-Metal Complex Catalyzed Enantioselective Reactions

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for a selection of highly efficient and enantioselective reactions catalyzed by BINAM (**1,1'-binaphthyl-2,2'-diamine**)-metal complexes. These methodologies offer powerful tools for the synthesis of chiral molecules, which are crucial in drug discovery and development.

Enantioselective α-Amination of Carbonyl Compounds via Phase-Transfer Catalysis

This protocol details the enantioselective α -amination of indanone and benzosuberone derivatives using a BINAM-derived phosphoric acid as a chiral anion phase-transfer catalyst.[1] [2][3] This method provides access to valuable α -amino acid derivatives.

Catalyst Preparation: BINAM-Derived Phosphoric Acids (BDPAs)

The BINAM-derived chiral phosphoric acid catalysts are key to achieving high levels of enantioinduction.[1] These catalysts can be prepared from (R)- or (S)-BINAM through a multistep synthesis, with the final step involving phosphorylation.



Experimental Protocol: Enantioselective α -Amination

General Procedure:

- To a stirred solution of the β-keto ester (1 equivalent) in the specified solvent (to achieve a 0.025 M concentration), add the BINAM-derived phosphoric acid catalyst (5-10 mol%).
- Add the base (e.g., NaH2PO4, 6 equivalents) to the mixture.
- Add the aryldiazonium tetrafluoroborate salt (1.2 equivalents).
- Stir the reaction mixture at room temperature for the time indicated in the table below.
- Upon completion, the reaction mixture is typically purified by flash column chromatography on silica gel to yield the desired α-diazenated product.[2]

Quantitative Data Summary

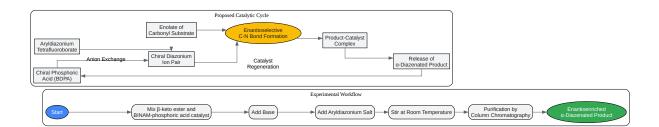


Entry	Carbon yl Substra te	Catalyst (mol%)	Base	Solvent	Time (h)	Yield (%)	ee (%)
1	2- Methoxyc arbonyl- 1- indanone	BDPA-1 (5)	NaH2PO 4	Cyclohex ane	24	>95	90
2	2- Ethoxyca rbonyl-1- indanone	BDPA-1 (10)	NaH2PO 4	Cyclohex ane	12	85	92
3	2- Benzoyl- 1- indanone	BDPA-2 (10)	K2CO3	Toluene	48	78	88
4	2- Methoxyc arbonyl- 1- benzosu berone	BDPA-1 (10)	NaH2PO 4	MTBE	24	78	96
5	N- Phenyl-2- oxindane -1- carboxa mide	BDPA-1 (10)	NaH2PO 4	MTBE	24	91	90

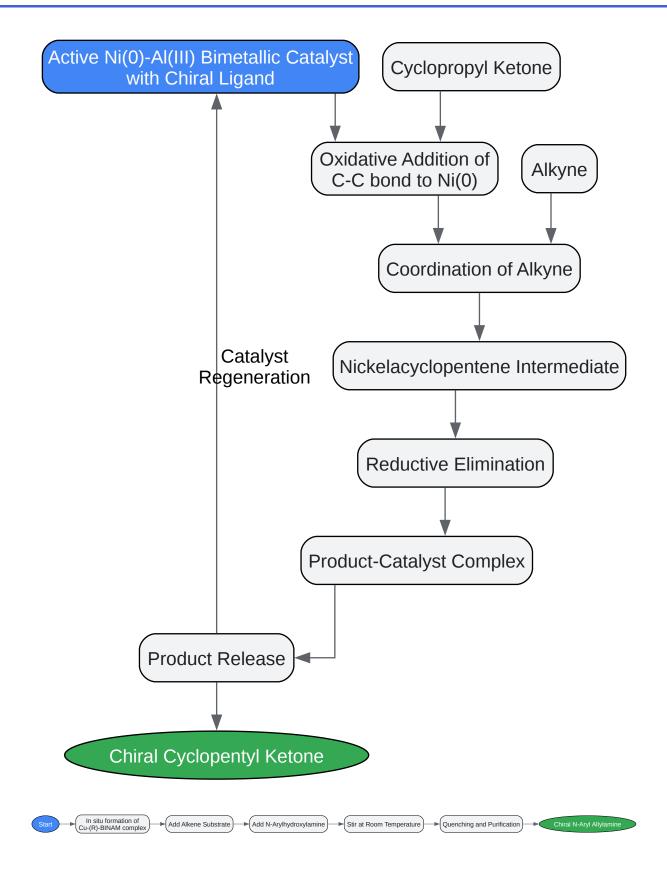
Data sourced from references[2][3]. BDPA-1 and BDPA-2 represent different substituted BINAM-derived phosphoric acids.

Workflow and Proposed Mechanism









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References

- 1. Enantioselective α-amination enabled by a BINAM-derived phase-transfer catalyst -Chemical Science (RSC Publishing) DOI:10.1039/C4SC02494J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective α-amination enabled by a BINAM-derived phase-transfer catalyst Chemical Science (RSC Publishing) [pubs.rsc.org]
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